N-(4-methoxyphenyl)-2-[3-(4-methylbenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-[3-(4-methylbenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylbenzyl group, and an imidazolidinone core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2-[3-(4-methylbenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazolidinone Core: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl halide reacts with the imidazolidinone intermediate.
Attachment of the Methylbenzyl Group: This is usually done through a nucleophilic substitution reaction using a methylbenzyl halide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methylbenzyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups within the imidazolidinone core.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halides and nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted aromatic compounds can be produced.
Scientific Research Applications
N-(4-methoxyphenyl)-2-[3-(4-methylbenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[3-(4-methylbenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(4-methoxyphenyl)-2-[3-(4-methylbenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide
- N-(4-methoxyphenyl)-2-[3-(4-chlorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide
- N-(4-methoxyphenyl)-2-[3-(4-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the methylbenzyl group can enhance its interaction with certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H25N3O4 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-[(4-methylphenyl)methyl]-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C26H25N3O4/c1-18-8-10-19(11-9-18)17-28-23(16-24(30)27-20-12-14-22(33-2)15-13-20)25(31)29(26(28)32)21-6-4-3-5-7-21/h3-15,23H,16-17H2,1-2H3,(H,27,30) |
InChI Key |
FOCASTXMEUOBPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(C(=O)N(C2=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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